[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid
Description
[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid (H₄L, C₁₈H₁₀N₂O₈) is a tetradentate ligand with four carboxylic acid groups positioned at the 2,2',6,6' sites of the bipyridine scaffold. This structural arrangement enables versatile coordination modes, making it a key building block in metal-organic frameworks (MOFs) and coordination polymers. Notably, it forms the ultra-microporous MOF MFM-520(Zn), which exhibits exceptional NO₂ adsorption capacity (4.2 mmol g⁻¹ at 298 K and 0.01 bar) due to its bowtie-shaped pores (6.6 × 4.0 Ų) that confine NO₂ as diamagnetic N₂O₄ . The ligand’s rigidity and high symmetry also contribute to luminescent properties in Cd(II) coordination polymers, as seen in [Cd(H₃BPTC)₂(bpy)]ₙ (H₄BPTC = 1,1'-biphenyl-2,2',6,6'-tetracarboxylic acid) .
Properties
IUPAC Name |
4-(2,6-dicarboxypyridin-4-yl)pyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O8/c17-11(18)7-1-5(2-8(15-7)12(19)20)6-3-9(13(21)22)16-10(4-6)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYAPOKTGQDQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . This reaction yields the desired bipyridine derivative with high efficiency.
Industrial Production Methods
Industrial production of [4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid often employs large-scale coupling reactions using metal catalysts. The process involves the use of palladium or nickel catalysts in a controlled environment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in electrochemical applications.
Common Reagents and Conditions
Major Products Formed
Oxidation: Bipyridinium salts
Reduction: Reduced bipyridine derivatives
Substitution: Esters, amides, and other functionalized derivatives
Scientific Research Applications
[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid involves its ability to coordinate with metal ions through its nitrogen atoms and carboxylate groups. This coordination forms stable complexes that can participate in various chemical reactions. The molecular targets include metal centers in coordination complexes, and the pathways involved are primarily related to electron transfer and catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The positions and number of carboxylic acid groups on bipyridine derivatives significantly influence their coordination chemistry and applications:
Physicochemical Properties
- Solubility : Tetracarboxylic acids are less soluble in polar solvents than dicarboxylic derivatives due to increased hydrogen bonding .
- Thermal Stability : MOFs with tetracarboxylates (e.g., MFM-520) retain structural integrity up to 300°C, comparable to dicarboxylate-based frameworks .
Data Tables
Table 2: Coordination Modes and Outcomes
| Compound | Coordination Mode | Resulting Material Property |
|---|---|---|
| This compound | μ₄-Bridging via four COO⁻ groups | Ultra-microporosity (6.6 × 4.0 Ų) |
| 2,2'-Bipyridine-4,4'-dicarboxylic acid | Bidentate N,O-chelation | Enhanced charge transfer in DSSCs |
| 2,2'-Bipyridine-6,6'-dicarboxylic acid | Monodentate O-coordination | Flexible MOF architectures |
Biological Activity
[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid (CAS No. 124558-60-7) is a bipyridine derivative known for its unique structural properties and potential biological applications. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its ability to form coordination complexes and its versatile reactivity.
Chemical Structure
The molecular structure of this compound features two pyridine rings connected by a carbon chain with four carboxylic acid groups. This configuration facilitates interactions with metal ions and biological molecules.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in biological systems. This activity is vital for protecting cells from damage associated with various diseases.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial efficacy of this compound against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 50 | |
| Staphylococcus aureus | 30 | |
| Pseudomonas aeruginosa | 40 | |
| Klebsiella pneumoniae | 20 |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. The compound's ability to reduce oxidative stress markers in vitro has been demonstrated in several studies.
Table 2: Antioxidant Activity Assay Results
Anticancer Activity
In vitro studies have assessed the anticancer effects of this compound on various cancer cell lines. The results indicate that the compound can induce apoptosis and inhibit cell proliferation.
Case Study: MCF-7 Breast Cancer Cells
A study involving MCF-7 breast cancer cells reported that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 50 µM. Flow cytometry analysis indicated an increase in the proportion of cells in the sub-G1 phase, suggesting apoptosis induction.
Table 3: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 45 | Apoptosis induction |
| HeLa | 40 | Cell cycle arrest |
| A549 | 50 | Apoptosis induction |
Q & A
Q. What are the optimal synthetic routes for [4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid (BTCA), and how do yields vary with different oxidation agents?
BTCA synthesis typically involves oxidizing methyl-substituted bipyridine precursors. Traditional methods using KMnO4 yield <40% for related 4,4'-dicarboxy derivatives, but substituting dichromate acid improves yields to 85–90% . For BTCA, analogous routes start with 6,6'-dimethyl-2,2'-bipyridine (non-commercial), synthesized via Oae’s method (65% yield) followed by dichromate oxidation . Methodological Insight : Optimize oxidation conditions (temperature, acid concentration) to minimize side reactions. Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. What purification techniques are recommended for BTCA to ensure high ligand purity for coordination chemistry?
Post-synthesis, BTCA requires rigorous purification. Recrystallization from hot acetic acid or methanol/water mixtures effectively removes unreacted precursors. Column chromatography (silica gel, eluent: DMF/CHCl3) resolves carboxylated byproducts . Key Consideration : Residual metal ions (e.g., Cr³⁺ from dichromate) can interfere with coordination; use chelating resins (e.g., EDTA-functionalized) during purification .
Q. What safety precautions are critical when handling BTCA in laboratory settings?
BTCA poses hazards including skin/eye irritation (GHS Category 2/2A) and respiratory sensitization. Use fume hoods for synthesis, and wear nitrile gloves, lab coats, and safety goggles. Avoid dust formation; store in sealed containers under inert gas (N₂) to prevent degradation .
Advanced Research Questions
Q. How does the tetracarboxylic acid functionality of BTCA influence its coordination modes with transition metals and lanthanides?
BTCA’s four carboxyl groups enable diverse binding modes: monodentate, bidentate, or bridging. With rare-earth metals (e.g., Yb³⁺, Gd³⁺), BTCA forms 3D networks via 4,4'-carboxylate dimerization (R²²(8) motifs) and 6,6'-carboxylate-water hydrogen bonding (R⁴⁴(12) grids) . Experimental Design : Use solvothermal conditions (MeOH, 80–120°C) to promote in situ esterification of 4,4'-carboxyl groups, leaving 6,6'-groups free for metal coordination .
Q. What strategies are effective in designing MOFs using BTCA to tailor pore geometry and functionality?
BTCA-based MOFs are constructed by pairing it with metal clusters (e.g., Zn⁴O) or pillar ligands (e.g., 4,4'-bipyridine). Adjusting the pillar length (e.g., bipyridine vs. longer linkers) modulates pore size and hydrogen adsorption capacity (e.g., 1.0–2.0 wt% H₂ at 20 bar) . Data Contradiction Note : While BTCA’s rigidity enhances framework stability, interpenetration due to π-π stacking can reduce porosity; mitigate by introducing steric substituents .
Q. How can spectroscopic methods resolve structural ambiguities in BTCA-derived complexes?
- IR spectroscopy : Carboxylate stretching (νₐₛ(COO⁻) ~1600 cm⁻¹, νₛ(COO⁻) ~1400 cm⁻¹) distinguishes protonated vs. deprotonated groups .
- X-ray diffraction : Single-crystal analysis reveals hydrogen-bonding networks (e.g., BTCA dihydrate forms a 3D interpenetrated grid via lattice water bridges) .
- Thermogravimetric analysis (TGA) : Quantifies ligand stability; BTCA decomposes above 300°C, while metal complexes show weight loss steps corresponding to solvent release .
Q. How do reaction conditions affect BTCA’s in situ modifications during MOF synthesis?
Q. Discrepancy in Synthesis Yields :
- Traditional KMnO4 oxidation yields <40% for 4,4'-dicarboxy derivatives , while dichromate methods achieve >85% . Resolution : Dichromate’s stronger oxidizing power and controlled pH (via H₂SO₄) minimize over-oxidation. Validate via kinetic studies (e.g., monitoring by UV-Vis for intermediate stabilization).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
